molecular formula C11H11NO B2561744 6-Methoxy-5-methylquinoline CAS No. 2344680-30-2

6-Methoxy-5-methylquinoline

Cat. No.: B2561744
CAS No.: 2344680-30-2
M. Wt: 173.215
InChI Key: BZRFLMFGDFNUOT-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylquinoline is an organic compound belonging to the quinoline class of compounds. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a methoxy group at the 6th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylquinoline can be achieved through various methods, including:

    Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminobenzophenone and ethyl acetoacetate in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis or other catalytic methods that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-5-methylquinoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a precursor for the synthesis of complex molecules and its efficacy in biological applications.

Properties

IUPAC Name

6-methoxy-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFLMFGDFNUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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